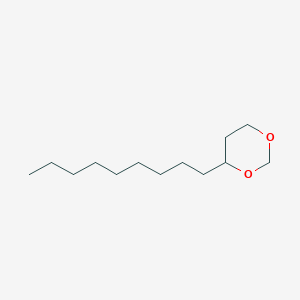

4-Nonyl-1,3-dioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nonyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. This compound is notable for its nonyl group attached to the fourth carbon of the dioxane ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nonyl-1,3-dioxane can be synthesized through the acetalization of nonyl aldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Nonyl-1,3-dioxane undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the nonyl group, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOCH₃), Grignard reagents (RMgX)

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Various substituted dioxanes depending on the nucleophile used

Scientific Research Applications

4-Nonyl-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Mechanism of Action

The mechanism of action of 4-Nonyl-1,3-dioxane involves its interaction with cellular membranes and enzymes. It can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways .

Comparison with Similar Compounds

1,3-Dioxane: A parent compound with similar structural features but lacking the nonyl group.

1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, known for its use as a solvent.

Uniqueness of 4-Nonyl-1,3-dioxane: The presence of the nonyl group in this compound imparts unique hydrophobic properties, making it more suitable for applications requiring non-polar characteristics. This structural modification also enhances its reactivity and potential bioactivity compared to its simpler counterparts .

Biological Activity

4-Nonyl-1,3-dioxane is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its toxicological effects, antioxidant properties, and implications for human health and the environment.

Chemical Structure and Properties

This compound is characterized by its dioxane ring structure with a nonyl side chain. The presence of the dioxane moiety contributes to its solubility and reactivity, making it a subject of interest in various biological studies.

Toxicological Effects

The toxicological profile of 4-nonylphenol, a related compound, provides insights into the potential impacts of this compound. Research indicates that exposure to 4-nonylphenol can lead to significant alterations in erythrocyte morphology in fish, such as the African catfish (Clarias gariepinus). These alterations include:

- Swollen cells

- Sickle cells

- Tear drop-like cells

- Acanthocytes

- Vacuolated cells

In a study assessing the protective effects of synthesized thieno[2,3-c]pyrazole compounds against the toxicity of 4-nonylphenol, it was found that untreated fish showed a high percentage of altered erythrocytes (40.3%) compared to those treated with antioxidants (as low as 0.6% for some compounds) .

| Treatment | Altered Erythrocytes (%) |

|---|---|

| Control | 1 ± 0.3 |

| 4-Nonylphenol | 40.3 ± 4.87 |

| Antioxidant (7a) | 12 ± 1.03 |

| Antioxidant (7b) | 0.6 ± 0.16 |

| Antioxidant (7e) | 28.3 ± 2.04 |

Antioxidant Activity

The antioxidant potential of compounds related to this compound has been explored in various studies. Specifically, thieno[2,3-c]pyrazole derivatives have shown promise in mitigating the oxidative stress induced by toxic compounds like 4-nonylphenol. These antioxidants can protect cellular components from damage caused by reactive oxygen species (ROS), which are often elevated in response to environmental toxins .

Implications for Human Health and Environment

The biological activity of this compound raises concerns regarding its environmental persistence and potential bioaccumulation in aquatic organisms. Its structural similarity to other dioxanes suggests that it may share similar toxicological profiles, warranting further investigation into its effects on human health and ecosystems.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with dioxanes and their derivatives:

- Fungicidal Activity : Research on related dioxanes has demonstrated fungicidal properties, suggesting that structural modifications can enhance biological efficacy .

- Carcinogenicity Studies : Long-term studies on similar compounds have indicated potential carcinogenic effects when administered in drinking water to rodent models .

- Structure-Activity Relationships : Investigations into the structure-activity relationships of dioxanes have provided insights into how specific modifications can influence biological behavior .

Properties

CAS No. |

793733-96-7 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

4-nonyl-1,3-dioxane |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-15-13/h13H,2-12H2,1H3 |

InChI Key |

HGHGHILZYXQYES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1CCOCO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.